molecular formula C17H21N5O3 B2938905 6-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one CAS No. 2380143-93-9

6-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B2938905
CAS No.: 2380143-93-9
M. Wt: 343.387
InChI Key: BULFRTMGPQEYQX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a pyrimidine ring, a piperidine ring, and a pyridazine ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrimidine ring (a six-membered ring with two nitrogen atoms) and a pyridazine ring (a six-membered ring with two nitrogen atoms in a 1,2-relationship). These rings are likely connected by a piperidine ring (a six-membered ring with one nitrogen atom), which is substituted with an ethyl group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the pyrimidine and pyridazine rings might undergo reactions typical of aromatic heterocycles, such as electrophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of polar functional groups, the overall shape and size of the molecule, and the presence of aromatic rings .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity .

Properties

IUPAC Name

6-[4-(5-ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-3-12-10-18-17(19-11-12)25-13-6-8-22(9-7-13)16(24)14-4-5-15(23)21(2)20-14/h4-5,10-11,13H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULFRTMGPQEYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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